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Compound of Interest

Compound Name: 2-Hydroxypropanimidamide

Cat. No.: B1275135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
This technical guide provides comprehensive information on 2-hydroxypropanimidamide, a

molecule of interest in synthetic and medicinal chemistry.

Identifier Value

IUPAC Name 2-hydroxypropanimidamide

CAS Number (Free Base) 91431-03-7

CAS Number ((R)-enantiomer, HCl salt) 4024-05-9[1]

Molecular Formula C₃H₈N₂O

Molecular Weight 88.11 g/mol

Synthesis of 2-Hydroxypropanimidamide
The primary route for the synthesis of 2-hydroxypropanimidamide is the Pinner reaction,

which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt

(a Pinner salt). This intermediate is then treated with ammonia to yield the final amidine

product. The starting material for this synthesis is 2-hydroxypropanenitrile, commonly known as

lactonitrile.
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Experimental Protocol: Pinner Reaction Synthesis
This protocol is an adapted procedure based on general Pinner reaction methodologies for the

synthesis of amidines from nitriles.

Materials:

2-Hydroxypropanenitrile (Lactonitrile) (CAS: 78-97-7)

Anhydrous Ethanol

Anhydrous Diethyl Ether

Hydrogen Chloride (gas)

Ammonia (gas)

Round-bottom flask with a gas inlet and outlet

Magnetic stirrer

Ice bath

Drying tube (e.g., with calcium chloride)

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 2-hydroxypropanimidate hydrochloride)

Prepare a solution of lactonitrile in a mixture of anhydrous ethanol and anhydrous diethyl

ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask

should be cooled in an ice bath to 0°C.

Slowly bubble dry hydrogen chloride gas through the cooled and stirred solution. Anhydrous

conditions are crucial to prevent hydrolysis of the intermediate.

Continue the addition of HCl until the solution is saturated. The reaction mixture should be

stirred at 0°C for several hours.
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The Pinner salt, ethyl 2-hydroxypropanimidate hydrochloride, will precipitate from the

solution.

Collect the precipitated salt by filtration under anhydrous conditions and wash with cold,

anhydrous diethyl ether.

Step 2: Ammonolysis to 2-Hydroxypropanimidamide

Suspend the collected Pinner salt in a suitable anhydrous solvent, such as anhydrous

ethanol, in a clean, dry flask cooled in an ice bath.

Bubble anhydrous ammonia gas through the stirred suspension. The reaction is an

ammonolysis, where ammonia displaces the ethoxy group to form the amidine.

Continue the reaction until completion, which can be monitored by techniques such as thin-

layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of

the C=N-O stretch of the imidate).

Upon completion, the ammonium chloride byproduct can be removed by filtration.

The filtrate, containing the desired 2-hydroxypropanimidamide, is then concentrated under

reduced pressure to yield the crude product.

Further purification can be achieved by recrystallization or chromatography.

Biological Activity and Potential Applications
While specific quantitative biological data for 2-hydroxypropanimidamide is not extensively

available in public literature, its structural motifs suggest potential applications in drug

discovery. The amidine functional group is a known pharmacophore present in numerous

therapeutic agents.

Potential as a P2X3 Receptor Antagonist
Compounds containing amidine functionalities have been investigated as antagonists of the

P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed in

sensory neurons and are implicated in nociception and sensory hypersensitization.[2]
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Antagonism of these receptors is a promising therapeutic strategy for chronic pain, overactive

bladder, and refractory chronic cough.

Quantitative Data for Representative P2X3 Antagonists:

The following table presents data for known P2X3 antagonists to provide context for the

potential activity of compounds like 2-hydroxypropanimidamide.

Compound Target(s) IC₅₀ / pIC₅₀ Reference

AF-353 human P2X3 pIC₅₀ = 8.0 [3]

human P2X2/3 pIC₅₀ = 7.3 [3]

P2X3 antagonist 34

(BLU-5937)
human P2X3 IC₅₀ = 25 nM [4]

rat P2X3 IC₅₀ = 92 nM [4]

A-317491 hP2X3/hP2X2/3 Kᵢ = 9–22 nM [3]

Note: The above data is for structurally distinct molecules and should not be directly

extrapolated to 2-hydroxypropanimidamide. It serves to illustrate the potency of compounds

targeting the P2X3 receptor.

Experimental Protocol: Calcium Flux Assay for P2X3
Receptor Antagonism
This protocol describes a representative in vitro assay to determine the inhibitory activity of a

test compound on P2X3 receptors.

Objective: To measure the ability of a test compound, such as 2-hydroxypropanimidamide, to

inhibit calcium influx mediated by P2X3 receptor activation.

Materials:

HEK293 cells stably expressing human P2X3 receptors.

Cell culture medium and reagents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1275135?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/14/4324
https://www.mdpi.com/1420-3049/26/14/4324
https://pmc.ncbi.nlm.nih.gov/articles/PMC11504387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11504387/
https://www.mdpi.com/1420-3049/26/14/4324
https://www.benchchem.com/product/b1275135?utm_src=pdf-body
https://www.benchchem.com/product/b1275135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluo-4 AM calcium indicator dye.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

ATP or a stable analog (e.g., α,β-methylene ATP) as the agonist.

Test compound (2-hydroxypropanimidamide).

A fluorescent plate reader capable of kinetic reading.

Procedure:

Cell Plating: Seed the HEK293-hP2X3 cells into 96-well black-walled, clear-bottom plates

and culture overnight to allow for cell attachment.

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye

solution in the dark at 37°C for approximately 1 hour.

Compound Incubation: After incubation, wash the cells to remove excess dye. Add the test

compound (2-hydroxypropanimidamide) at various concentrations to the wells and

incubate for a predetermined time (e.g., 15-30 minutes).

Signal Measurement: Place the plate in the fluorescent plate reader. Measure the baseline

fluorescence.

Agonist Addition and Reading: Add the P2X3 agonist (e.g., α,β-methylene ATP) to all wells

simultaneously using an automated dispenser in the plate reader.

Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g.,

2-3 minutes). The binding of the agonist to the P2X3 receptor will open the channel, allowing

calcium influx and an increase in fluorescence.

Data Analysis: The increase in fluorescence upon agonist addition is indicative of P2X3

receptor activity. The inhibitory effect of the test compound is determined by the reduction in

this fluorescence signal compared to control wells (with agonist but no inhibitor).

Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of the

test compound and fitting the data to a four-parameter logistic equation.
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Signaling Pathway and Workflow Visualization
P2X3 Receptor Signaling Pathway
Extracellular ATP, released in response to tissue damage or inflammation, binds to and

activates P2X3 receptors on sensory neurons. This activation leads to the opening of a non-

selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The influx of these ions

depolarizes the cell membrane, which can trigger the firing of an action potential, transmitting a

pain signal to the central nervous system.[5][6][7]
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Caption: P2X3 receptor activation by ATP and potential inhibition.

Experimental Workflow: Synthesis and Screening
The overall process for investigating a compound like 2-hydroxypropanimidamide involves a

logical flow from chemical synthesis to biological evaluation.
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Caption: Workflow from synthesis to in vitro biological screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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